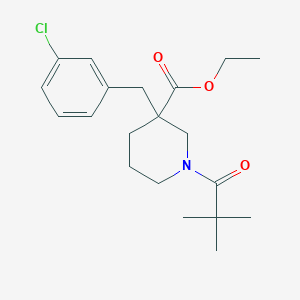
1,2-dimethyl-4(1H)-quinolinimine hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dimethyl-4(1H)-quinolinimine hydroiodide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a key role in a variety of cellular processes. PKC activity is regulated by a variety of factors, including second messengers such as diacylglycerol (DAG) and calcium ions. 1,2-dimethyl-4(1H)-quinolinimine hydroiodide inhibits PKC activity by binding to the catalytic domain of the enzyme, thereby preventing the phosphorylation of its target proteins.
Biochemical and Physiological Effects
1,2-dimethyl-4(1H)-quinolinimine hydroiodide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PKC activity, this compound has been shown to inhibit the activity of other enzymes, including phospholipase C (PLC) and phosphatidylinositol 3-kinase (PI3K). These enzymes play key roles in cellular signaling pathways and their inhibition by 1,2-dimethyl-4(1H)-quinolinimine hydroiodide can have a variety of downstream effects on cellular processes.
実験室実験の利点と制限
One of the key advantages of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide for lab experiments is its specificity for PKC inhibition. This compound has been shown to have minimal effects on other kinases and enzymes, making it a valuable tool for studying the role of PKC in cellular processes. However, one limitation of this compound is its potential toxicity. Like many chemical compounds, 1,2-dimethyl-4(1H)-quinolinimine hydroiodide can be toxic at high concentrations, and care must be taken when working with this compound in the lab.
将来の方向性
There are a variety of future directions for research on 1,2-dimethyl-4(1H)-quinolinimine hydroiodide. One potential area of research is the development of more specific inhibitors of PKC activity. While 1,2-dimethyl-4(1H)-quinolinimine hydroiodide is a valuable tool for studying PKC, more specific inhibitors could be developed to target specific isoforms of the enzyme. Another potential area of research is the study of the downstream effects of PKC inhibition. By studying the downstream effects of PKC inhibition, researchers can gain a better understanding of the role of this enzyme in various cellular processes. Finally, the potential applications of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide in the treatment of diseases such as cancer and Alzheimer's disease should be explored further.
合成法
The synthesis of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide involves the reaction of 4-chloro-1,2-dimethylquinoline with potassium iodide in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide as a white crystalline solid. This synthesis method has been widely used in the production of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide for scientific research purposes.
科学的研究の応用
1,2-dimethyl-4(1H)-quinolinimine hydroiodide has been shown to have a variety of potential applications in scientific research. One of the most promising applications of this compound is in the study of cellular signaling pathways. 1,2-dimethyl-4(1H)-quinolinimine hydroiodide has been shown to inhibit the activity of protein kinase C (PKC), which is a key regulator of cellular signaling pathways. This inhibition of PKC activity can be used to study the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
1,2-dimethylquinolin-4-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.HI/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2;/h3-7,12H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIAVLFMTBTSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=N)C2=CC=CC=C2N1C.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990698 |
Source


|
| Record name | 1,2-Dimethylquinolin-4(1H)-imine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70490-85-6 |
Source


|
| Record name | 1,2-Dimethylquinolin-4(1H)-imine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-biphenylyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5104879.png)

![1-benzyl-8-(2-furylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5104888.png)
![2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5104896.png)


![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5104905.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5104913.png)

![methyl 4-[({[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5104921.png)
![2-(benzylthio)-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5104928.png)
![N-benzyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5104948.png)

![4-(2-{3-[3-(6-methoxy-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5104966.png)